Carzenide
Description
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGLBKTLXCODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045089 | |
| Record name | Carzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Carzenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000112 [mmHg] | |
| Record name | Carzenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
138-41-0 | |
| Record name | 4-Carboxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carzenide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carzenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carzenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(aminosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carzenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARZENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of 4-Sulfamoylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Sulfamoylbenzoic acid, also known as Carzenide, is a sulfonamide derivative of benzoic acid that holds significant importance as a versatile building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring both a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents.[1] Historically rooted in the extensive research on sulfa drugs, 4-sulfamoylbenzoic acid has emerged as a key intermediate in the synthesis of various biologically active compounds, most notably as a precursor to potent enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 4-sulfamoylbenzoic acid, with a focus on detailed experimental protocols and comparative data analysis.
Discovery and Historical Context
The story of 4-sulfamoylbenzoic acid is intrinsically linked to the dawn of the antibacterial age and the groundbreaking discovery of sulfonamide drugs in the 1930s by Gerhard Domagk with the advent of Prontosil.[1] This era of research into coal-tar dyes for selective bacterial targeting paved the way for the synthesis of a vast library of sulfonamide-containing compounds.[1] While a specific singular "discovery" of 4-sulfamoylbenzoic acid is not prominently documented, its emergence is a logical progression from the established synthetic methodologies and the growing understanding of the sulfonamide pharmacophore. Initially explored for its potential diuretic properties, its role as a carbonic anhydrase inhibitor quickly became a focal point of research, leading to its use in the development of drugs for conditions like glaucoma.[1]
Biological Significance: Carbonic Anhydrase Inhibition
4-Sulfamoylbenzoic acid is recognized as a weak inhibitor of carbonic anhydrase (CA), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] The inhibition of specific carbonic anhydrase isoforms is a validated therapeutic strategy for various diseases.[2]
The inhibitory action of sulfonamides like 4-sulfamoylbenzoic acid stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.[3] This binding event displaces the zinc-bound hydroxide ion, a key nucleophile in the catalytic cycle, thereby halting the enzyme's activity.[3]
Below is a diagram illustrating the catalytic cycle of carbonic anhydrase and the mechanism of sulfonamide inhibition.
Caption: Carbonic anhydrase cycle and its inhibition by sulfonamides.
Synthesis of 4-Sulfamoylbenzoic Acid
Several synthetic routes to 4-sulfamoylbenzoic acid have been established, primarily involving the oxidation of p-toluenesulfonamide or the amination of a 4-carboxybenzenesulfonyl chloride intermediate. The choice of method often depends on factors such as desired yield, purity, and environmental considerations.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to 4-Sulfamoylbenzoic acid.
Quantitative Data Summary of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Melting Point (°C) |
| Alkaline Oxidation | p-Toluenesulfonamide | KMnO₄, NaOH | 2 | 70-90 | Moderate | Variable | 285-295 |
| Halogen-Mediated Synthesis | p-Toluenesulfonamide | NaBrO₃, NaBr, HCl | 13 | 25-100 | 97 | >93 | 285-295 |
| Catalytic Oxidation | p-Toluenesulfonamide | Cobalt Acetate, O₂ | 10 | 100 | 94.05 | 95.14 | 285-295 |
Note: Yields and purity can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Alkaline Oxidation with Potassium Permanganate
This classical method involves the strong oxidation of the methyl group of p-toluenesulfonamide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-toluenesulfonamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 70-90°C.
-
Slowly add potassium permanganate (KMnO₄) in portions to the heated solution. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
After the addition is complete, continue heating and stirring for approximately 2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 4-sulfamoylbenzoic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry.
-
Recrystallization from water or ethanol can be performed for further purification.
Halogen-Mediated Synthesis
This method offers high yields and purity through a halogen-mediated oxidation process.
Procedure:
-
To a reaction vessel, add p-toluenesulfonamide (e.g., 17.1g, 100 mmol), sodium bromate (NaBrO₃; e.g., 22.6g, 150 mmol), and sodium bromide (NaBr; e.g., 1g, 10 mmol) in water.
-
Heat the mixture with stirring to 90-100°C until the solids dissolve.
-
Slowly add concentrated hydrochloric acid (e.g., 10g, 101 mmol) to the solution. The reaction mixture will gradually turn reddish-brown.
-
Maintain the temperature and continue stirring for approximately 12-14 hours. The progress of the reaction can be monitored by the disappearance of the reddish-brown color.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with water and dry to obtain 4-sulfamoylbenzoic acid.
Catalytic Oxidation
This method provides a high-yield and selective synthesis under an oxygen atmosphere.
Procedure:
-
In a reaction vial, combine p-toluenesulfonamide (1 mmol), cobalt acetate (0.01 mmol), and a co-catalyst such as 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol).
-
Add glacial acetic acid (5 mL) as the solvent.
-
Place the reaction system under an oxygen atmosphere (1 atm).
-
Heat the mixture to 100°C and maintain for 10 hours with stirring.
-
After the reaction, cool the mixture to room temperature.
-
Remove the acetic acid by distillation under reduced pressure.
-
Wash the residue with water to remove the catalyst and any remaining acetic acid.
-
A subsequent wash with a small amount of acetone can be used to remove the co-catalyst.
-
Dry the resulting solid to yield 4-sulfamoylbenzoic acid.[4]
Characterization of 4-Sulfamoylbenzoic Acid
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 285-295 °C |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-sulfamoylbenzoic acid exhibits characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and characteristic S=O stretches from the sulfonamide group (in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹). N-H stretching vibrations of the sulfonamide are also observed (around 3300-3200 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons in the region of 7.5-8.5 ppm. The acidic proton of the carboxylic acid is usually a broad singlet at a higher chemical shift (>10 ppm), and the protons of the sulfonamide NH₂ group also appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically >160 ppm), and the carbon attached to the sulfonyl group.
-
General Experimental Workflow
The synthesis and purification of 4-sulfamoylbenzoic acid generally follow the workflow outlined below.
References
The Role of Carzenide in Epilepsy Research: An In-depth Technical Guide
An extensive review of publicly available scientific literature and clinical trial databases did not yield any specific information, preclinical or clinical data, or experimental protocols for a compound designated "Carzenide" in the context of epilepsy research.
This suggests that "this compound" may be a very early-stage compound not yet disclosed in public forums, a confidential internal codename for a drug in development, or potentially a misspelling of another therapeutic agent.
While a detailed guide on this compound cannot be provided due to the absence of data, this document will outline the typical framework and methodologies used in epilepsy research to evaluate a novel compound. This will serve as a template for how a compound like this compound would be assessed, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of antiepileptic drug (AED) discovery and development.
I. General Mechanisms of Action of Antiepileptic Drugs
The primary goal of antiepileptic drugs is to modulate neuronal excitability to prevent the initiation or propagation of seizures.[1] Most existing AEDs function through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: This is a common mechanism for many AEDs.[1][2][3]
-
Sodium (Na+) Channel Blockade: Drugs like phenytoin and carbamazepine act by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[1][4] Lacosamide is another example that enhances the slow inactivation of these channels.[5]
-
Calcium (Ca2+) Channel Blockade: Ethosuximide, for instance, targets T-type calcium channels, which are implicated in absence seizures.[2][4]
-
Potassium (K+) Channel Activation: Enhancing the activity of potassium channels can hyperpolarize neurons, making them less likely to fire.[3]
-
-
Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[1][2]
-
GABA-A Receptor Modulation: Benzodiazepines and barbiturates enhance the effect of GABA at the GABA-A receptor.[2]
-
Inhibition of GABA Transaminase: Vigabatrin prevents the breakdown of GABA.[2]
-
Inhibition of GABA Reuptake: Tiagabine increases the amount of GABA in the synaptic cleft by blocking its reuptake.[3]
-
-
Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter.
-
Modulation of Synaptic Release: Some drugs, such as levetiracetam, are thought to act on synaptic vesicle proteins to modulate neurotransmitter release.[3]
A hypothetical signaling pathway for a novel AED targeting both excitatory and inhibitory synapses is visualized below.
II. Preclinical Evaluation of a Novel Antiepileptic Compound
The preclinical phase is crucial for establishing the initial safety and efficacy profile of a new drug candidate.[6][7]
A. In Vitro and In Vivo Seizure Models
A battery of well-established animal models is used to screen for antiseizure activity.[6][7][8]
| Model | Description | Typical Outcome Measures | Clinical Relevance |
| Maximal Electroshock (MES) Test | An electrical stimulus is applied to induce a tonic-clonic seizure.[5][6] | Abolition of the hindlimb tonic extensor component. | Generalized tonic-clonic seizures.[4] |
| Subcutaneous Pentylenetetrazol (scPTZ) Test | A chemical convulsant (PTZ) is administered to induce clonic seizures.[6][8] | Failure to observe a clonic seizure of at least 5 seconds duration. | Myoclonic and absence seizures. |
| 6-Hz Psychomotor Seizure Test | A low-frequency electrical stimulus is used to induce a seizure with behavioral features resembling focal seizures.[5][8] | Protection against seizure activity. | Therapy-resistant focal seizures. |
| Kindling Models | Repeated subconvulsive stimuli (electrical or chemical) lead to a progressive and permanent increase in seizure susceptibility.[6][8] | Reduction in seizure severity and duration. | Temporal lobe epilepsy and epileptogenesis. |
B. Experimental Protocols
1. Maximal Electroshock (MES) Test Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes. The current intensity is predetermined to elicit a full tonic hindlimb extension in control animals.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses and at a specified time before the electrical stimulation.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
2. Kainic Acid-Induced Status Epilepticus Model Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Induction: Kainic acid is administered intraperitoneally to induce status epilepticus. Seizure activity is monitored and scored using a Racine scale.
-
Drug Administration: The test compound is administered at a specific time point after the onset of seizures.
-
Monitoring: Continuous video-electroencephalography (vEEG) is used to monitor seizure frequency and duration.[9]
-
Endpoint: Reduction in seizure frequency, duration, and severity compared to a vehicle-treated control group.
The typical workflow for preclinical AED evaluation is illustrated below.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of currently used antiseizure drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 5. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenging the preclinical paradigm: Adverse effects of antiseizure medicines in male rats with drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Carzenide in Cervical Cancer Cell Lines: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically detailing the effects of a compound named "Carzenide" on cervical cancer cell lines. The following technical guide has been constructed as a template to aid researchers, scientists, and drug development professionals in structuring their findings once such data becomes available. The quantitative data, experimental protocols, and signaling pathways presented herein are based on research of other compounds investigated in the context of cervical cancer and are provided for illustrative purposes only.
Abstract
This document provides a comprehensive technical framework for the investigation of novel therapeutic agents, exemplified here as "this compound," in the context of cervical cancer. It outlines standardized methodologies for assessing cytotoxic and apoptotic effects, delineates common signaling pathways implicated in cervical carcinogenesis that may be modulated by such agents, and presents a structured format for the presentation of quantitative data. The objective is to offer a robust guide for the preclinical evaluation of new compounds in cervical cancer research.
Quantitative Data Summary
The effective evaluation of a novel compound requires rigorous quantitative analysis of its impact on cancer cell viability and proliferation. The tables below are structured to present such data in a clear and comparative format.
Table 1: In Vitro Cytotoxicity of this compound in Cervical Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| HeLa | Adenocarcinoma | Data Not Available | Data Not Available | HPV-18 positive |
| SiHa | Squamous Cell Carcinoma | Data Not Available | Data Not Available | HPV-16 positive |
| C33A | Squamous Cell Carcinoma | Data Not Available | Data Not Available | HPV-negative |
| CaSki | Squamous Cell Carcinoma | Data Not Available | Data Not Available | HPV-16 and HPV-18 positive |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Bax (% of Control) | Bcl-2 (% of Control) | Cleaved Caspase-3 (% of Control) |
| HeLa | Vehicle | 100 | 100 | 100 |
| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available | |
| SiHa | Vehicle | 100 | 100 | 100 |
| This compound (Y µM) | Data Not Available | Data Not Available | Data Not Available |
This table is designed to show the modulation of key apoptotic proteins following treatment.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections provide methodologies for key assays used in the evaluation of anti-cancer compounds.
Cell Culture
HeLa, SiHa, C33A, and CaSki cervical cancer cell lines will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Untreated cells will serve as a negative control.
-
After the incubation period, add 10 µL of 0.5% MTT solution to each well.
-
Incubate the plates until the medium is removed and replaced with 100 µL of Dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of drug yielding a 50% reduction in cell viability, will be calculated using appropriate software (e.g., CalcuSyn)[1].
Western Blot Analysis
Western blotting is used to detect specific protein molecules from among a mixture of proteins.
-
Lyse this compound-treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to analyze the cell cycle and apoptosis.
-
Treat cells with this compound for the desired time period.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be determined.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms by which a compound exerts its effects is crucial. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Workflow for evaluating this compound's in vitro effects.
Discussion
Persistent high-risk human papillomavirus (HPV) infection is a primary etiological factor in the development of cervical cancer. The HPV oncoproteins E6 and E7 play a crucial role by, among other mechanisms, degrading the tumor suppressor p53 and inactivating the retinoblastoma protein (pRb), respectively[2]. This disruption of cell cycle control and apoptosis is a key target for therapeutic intervention.
Several signaling pathways are commonly dysregulated in cervical cancer and represent potential targets for novel therapeutic agents. These include the PI3K/AKT, RAF/MEK/ERK, and Wnt/β-catenin pathways[3]. For instance, activation of the PI3K/AKT pathway promotes cell survival and proliferation. The JAK/STAT pathway has also been implicated in cervical cancer progression, with its activation contributing to anti-apoptotic gene expression[2][4].
A hypothetical mechanism of action for a novel compound like "this compound" could involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). Elevated ROS levels can, in turn, activate stress-related signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway and induce endoplasmic reticulum (ER) stress, ultimately converging on the activation of executioner caspases like caspase-3 to trigger apoptosis[5].
The investigation of a novel compound would necessitate a multi-faceted approach, beginning with broad-spectrum cytotoxicity screening across various cervical cancer cell lines, including those with different HPV statuses (e.g., HPV-positive HeLa and SiHa, and HPV-negative C33A) to identify potential HPV-dependent effects. Subsequent mechanistic studies would then focus on elucidating the specific molecular pathways modulated by the compound, employing techniques such as western blotting to probe for changes in key signaling and apoptotic proteins.
Conclusion
While there is currently no specific information available for "this compound," this guide provides a comprehensive framework for its investigation as a potential therapeutic agent for cervical cancer. The outlined experimental protocols, data presentation structures, and visualization of potential mechanisms of action are intended to serve as a valuable resource for researchers in the field. Future studies on novel compounds will contribute to a deeper understanding of cervical cancer biology and aid in the development of more effective targeted therapies.
References
- 1. Frontiers | Cervical cancer benefits from trabectedin combination with the β-blocker propranolol: in vitro and ex vivo evaluations in patient-derived organoids [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of signaling pathways in cervical cancer and molecular therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The inhibitory effects of carnosic acid on cervical cancer cells growth by promoting apoptosis via ROS-regulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diuretic Action of Carbonic Anhydrase Inhibitors: A Technical Guide to Acetazolamide in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acetazolamide, a representative carbonic anhydrase inhibitor, as a diuretic agent in research models. It details the underlying mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies.
Introduction to Acetazolamide as a Diuretic
Acetazolamide is a sulfonamide derivative and a potent, non-bacteriostatic inhibitor of carbonic anhydrase.[1] While it has several clinical applications, including the treatment of glaucoma, epilepsy, and acute mountain sickness, its diuretic effect is a key feature of its pharmacological profile.[1][2] Acetazolamide exerts its diuretic action by specifically targeting carbonic anhydrase in the proximal convoluted tubule of the nephron.[2][3] This inhibition leads to a cascade of events that ultimately result in increased excretion of sodium, bicarbonate, and water.[2][3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Acetazolamide as a diuretic is the inhibition of carbonic anhydrase in the renal proximal tubule.[2][4] This enzyme plays a crucial role in the reabsorption of sodium bicarbonate.
Normally, carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻). The H⁺ is secreted into the tubular lumen in exchange for a sodium ion (Na⁺) via the Na⁺/H⁺ exchanger (NHE3). In the lumen, the secreted H⁺ combines with filtered HCO₃⁻ to form H₂CO₃, which is then dehydrated to CO₂ and water by luminal carbonic anhydrase. CO₂ readily diffuses into the tubular cell, where it is rehydrated back to H₂CO₃, thus completing the cycle of bicarbonate reabsorption.
Acetazolamide disrupts this process by inhibiting both the cytoplasmic and luminal isoforms of carbonic anhydrase. This leads to:
-
Reduced H⁺ Secretion: The lack of available H⁺ ions within the cell diminishes the activity of the Na⁺/H⁺ exchanger.[4]
-
Decreased Sodium Reabsorption: With reduced Na⁺/H⁺ exchange, more Na⁺ remains in the tubular lumen.[4]
-
Increased Bicarbonate Excretion: The inability to reabsorb filtered bicarbonate leads to its increased excretion in the urine, a condition known as bicarbonaturia.[5]
-
Alkaline Diuresis: The increased concentration of non-reabsorbed sodium and bicarbonate in the tubular fluid osmotically retains water, leading to diuresis. The high bicarbonate content makes the urine alkaline.[1]
Quantitative Data from Research Models
The diuretic effect of Acetazolamide has been quantified in various studies, particularly in the context of heart failure where fluid overload is a major concern.
Table 1: Diuretic and Natriuretic Effects of Acetazolamide in Heart Failure Patients
| Study/Trial | Patient Population | Acetazolamide Dose | Comparator | Outcome Measure | Result |
| ADVOR Trial | Acute Decompensated Heart Failure | 500 mg IV once daily | Placebo (in addition to loop diuretics) | Successful Decongestion within 3 days | 42.2% in Acetazolamide group vs. 30.5% in placebo group |
| Meta-analysis[6] | Heart Failure | Varied | Control | Mean Natriuresis | Significantly higher in Acetazolamide group (MD: 74.91) |
| Meta-analysis[6] | Heart Failure | Varied | Control | Mean Diuresis | Significantly higher in Acetazolamide group (MD: 0.44) |
| Pilot Study | Chronic Heart Failure Exacerbations | 250-500 mg orally once daily | Control (stable diuretic therapy) | Natriuresis | Significantly higher on days 2 and 3 with Acetazolamide |
MD: Mean Difference
Table 2: Effects of Acetazolamide on Electrolytes and Renal Function
| Study/Trial | Patient Population | Acetazolamide Dose | Key Findings |
| ADVOR Trial | Acute Decompensated Heart Failure | 500 mg IV once daily | Higher incidence of hypokalemia at 90 days. |
| Systematic Review[7] | Metabolic Alkalosis | Varied | Effective in reversing chloride-resistant metabolic alkalosis. |
| Pilot Study | Chronic Heart Failure Exacerbations | 250-500 mg orally once daily | Significantly higher serum chloride concentration on days 2 and 3; no increase in creatinine. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for evaluating the diuretic effects of Acetazolamide.
In-Vivo Diuretic Study in a Heart Failure Model
This protocol is based on the design of clinical trials investigating Acetazolamide as an add-on therapy.[8]
Materials and Methods:
-
Subject Recruitment: Select subjects (e.g., patients with acute decompensated heart failure) with clinical evidence of volume overload.
-
Baseline Measurements: On day 1, collect baseline data including body weight, serum electrolytes, creatinine, and 24-hour urine output and electrolyte excretion.
-
Randomization: Randomly assign subjects to either the treatment or control group.
-
Drug Administration:
-
Treatment Group: Administer oral Acetazolamide (e.g., 250 mg twice daily) for a defined period (e.g., 3 consecutive days) in addition to standard intravenous furosemide therapy.[8]
-
Control Group: Administer a matching placebo in addition to standard intravenous furosemide therapy.
-
-
Monitoring and Data Collection: For the duration of the study (e.g., 3 days of treatment and a follow-up day), collect daily measurements of:
-
24-hour urine volume.
-
Urinary sodium, potassium, and chloride concentrations.
-
Body weight.
-
Serum electrolytes and creatinine.
-
-
Endpoint Analysis: The primary endpoint is typically the success of decongestion. Secondary endpoints include total diuresis and natriuresis, changes in renal function, and the incidence of adverse events.
In-Vitro Assay for Carbonic Anhydrase Inhibition
To directly assess the inhibitory activity of a compound on carbonic anhydrase, an in-vitro enzyme assay can be performed.
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Acetazolamide (as a positive control)
-
Test compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions.
-
In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations (or Acetazolamide as a positive control), and the carbonic anhydrase solution.
-
Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
Acetazolamide serves as a valuable research tool and a clinically relevant diuretic. Its well-defined mechanism of action, centered on the inhibition of carbonic anhydrase in the proximal tubule, provides a clear target for drug design and physiological studies. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of carbonic anhydrase inhibitors as diuretic agents. Understanding the nuances of their effects on renal hemodynamics and electrolyte balance is crucial for the development of novel and more effective diuretic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aao.org [aao.org]
- 4. kidneycarecentre.in [kidneycarecentre.in]
- 5. droracle.ai [droracle.ai]
- 6. Effect of Acetazolamide as Add-On Diuretic Therapy in Patients With Heart Failure: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of Oral Acetazolamide as Add-on Diuretic Therapy in Decongestion in Patients with Heart Failure: A Study Protocol for a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Carzenide
Abstract
This compound, known systematically as 4-Sulfamoylbenzoic acid, is a sulfonamide compound with significant applications in pharmacology and synthetic chemistry.[1][2][3] It is recognized primarily as a potent carbonic anhydrase inhibitor and serves as a crucial reagent in the synthesis of various therapeutic agents, including anticonvulsants.[1][3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Chemical Identity and Structure
This compound is an aromatic compound containing both a carboxylic acid and a sulfonamide functional group attached to a benzene ring at para positions.[5][6] Its chemical identity is well-established through various registry systems and nomenclature standards.
The structural formula, depicted below, highlights the para-substitution pattern which is key to its biological activity.
Canonical SMILES: C1=CC(=CC=C1C(=O)O)S(=O)(=O)N[9]
Physicochemical Properties
The physicochemical properties of this compound determine its behavior in biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile as well as its formulation characteristics. The data below has been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White powder / Shiny solid | [1][2][7] |
| Melting Point | 285-295 °C (decomposes) | [3][7][10] |
| Boiling Point | 449.0 °C (Predicted/Estimated) | [3][7][10] |
| Density | 1.508 - 1.536 g/cm³ (Estimate) | [7][9] |
| pKa | 3.50 (at 25 °C) | [3][6][7] |
| Vapor Pressure | 1.12 x 10⁻⁶ mmHg - 7.56 x 10⁻⁹ mmHg (at 25 °C) | [7][9][11] |
Table 2: Solubility and Distribution
| Property | Value | Reference(s) |
| Water Solubility | 453 - 500 mg/L (0.5 g/L) | [3][7][9] |
| DMSO Solubility | 40 mg/mL | [8] |
| Ethanol Solubility | 12 mg/mL (Freely soluble) | [6][8] |
| LogP (XLogP3) | 0.5 | [2][9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
Mechanism of Action and Biological Pathways
This compound's primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[4][7] Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CAs, particularly isoforms like CAII, this compound disrupts pH regulation and fluid balance in various tissues.[4] This inhibitory action is the basis for its diuretic effect and its application in managing conditions like glaucoma and epilepsy.[4][7]
Experimental Protocols
Detailed methodologies are critical for the synthesis and analysis of this compound. The following sections outline common experimental procedures cited in the literature.
Synthesis via Catalytic Oxidation
This protocol describes a high-yield synthesis of this compound from p-toluenesulfonamide using a cobalt catalyst.[1]
-
Reaction Setup: To a 25 mL reaction vial, add p-carboxybenzenesulfonamide (1 mmol), 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol), and cobalt (II) acetate (0.01 mmol).[1]
-
Solvent Addition: Add 5 mL of acetic acid as the solvent.[1]
-
Reaction Conditions: Place the reaction system under an oxygen atmosphere (1 atm). Heat the mixture to 100 °C and maintain for 10 hours with stirring.[1]
-
Workup and Isolation: After the reaction, cool the mixture to room temperature. Remove the acetic acid solvent by distillation under reduced pressure.[1]
-
Purification: Wash the resulting solid residue repeatedly with water to remove residual acetic acid and the cobalt catalyst. Perform a final wash with a small amount of acetone.[3]
-
Drying and Analysis: Dry the resulting filter cake to yield the final product, p-carboxybenzenesulfonamide (this compound). Purity can be confirmed by HPLC analysis.[1][3] A reported yield for this method is approximately 94%.[1][3]
In Vitro Solubility Determination
This protocol outlines a standard procedure for assessing the solubility of this compound in common laboratory solvents.
-
Stock Solution Preparation: Prepare stock solutions by dissolving this compound in various solvents (e.g., DMSO, Ethanol) to create a saturated or near-saturated solution. For high-concentration stocks (e.g., 40 mg/mL in DMSO), sonication may be applied to aid dissolution.[4][8]
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a specified period (typically 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the equilibrated solutions to pellet any undissolved solid.
-
Quantification: Carefully extract an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved this compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.[6]
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor. For aqueous solubility, a similar procedure is followed using purified water.[8]
Applications in Research and Development
This compound's utility extends beyond its direct therapeutic applications. It is a valuable building block and reagent in medicinal chemistry.
-
Synthesis of Anticonvulsants: It serves as a key intermediate in the synthesis of novel anticonvulsant agents.[1][3]
-
Carbonic Anhydrase Inhibitor Development: As a known CA inhibitor, it is often used as a reference compound or starting scaffold for the design of more potent and selective inhibitors for various CA isoforms.[1][7]
-
Metabolite Studies: this compound is the major circulating metabolite of the topical antimicrobial Mafenide, making it important for pharmacokinetic and metabolism studies.[4]
References
- 1. This compound | 138-41-0 [chemicalbook.com]
- 2. This compound | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 138-41-0 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [drugfuture.com]
- 7. Cas 138-41-0,this compound | lookchem [lookchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound|138-41-0|lookchem [lookchem.com]
- 10. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 4-Sulfamoylbenzoic acid | 138-41-0 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Carzenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carzenide (4-Sulfamoylbenzoic acid) is a potent, competitive inhibitor of carbonic anhydrase II (CAII).[1] As a member of the sulfonamide class of drugs, this compound holds therapeutic potential in a variety of conditions, including epilepsy, cervical cancer, and as a diuretic.[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, this compound can modulate pH balance and ion transport in various tissues, leading to its therapeutic effects. These application notes provide detailed experimental protocols for the in vivo evaluation of this compound in preclinical animal models for its potential applications.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of carbonic anhydrase isozymes. In the central nervous system, inhibition of CAII and other isoforms can lead to an accumulation of intracellular CO2 and a decrease in pH, which is thought to contribute to its anticonvulsant effects.[3] In the kidney, inhibition of carbonic anhydrase in the proximal tubules leads to a reduction in sodium bicarbonate reabsorption, resulting in diuresis.[4]
In the context of cancer, particularly cervical cancer, the tumor microenvironment is often acidic due to altered metabolism. Carbonic anhydrase IX (CAIX), a transmembrane isoform, is frequently overexpressed in hypoxic tumors and plays a crucial role in maintaining intracellular pH, promoting tumor cell survival and proliferation. While this compound is a known CAII inhibitor, its activity against other isoforms like CAIX should be considered. Furthermore, there is emerging evidence that some carbonic anhydrase inhibitors may also modulate the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[5]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action and potential signaling pathway interactions.
Data Presentation
The following tables are templates for summarizing quantitative data from in vivo studies of this compound. The data presented are for illustrative purposes only and should be replaced with actual experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Mouse | Intravenous (IV) | 10 | 25.3 | 0.1 | 45.6 | 100 |
| Mouse | Oral (PO) | 50 | 15.8 | 1.0 | 78.2 | 68 |
| Rat | Intravenous (IV) | 10 | 22.1 | 0.1 | 40.2 | 100 |
| Rat | Oral (PO) | 50 | 12.5 | 1.5 | 65.4 | 65 |
Table 2: Efficacy of this compound in an Anticonvulsant Model (Illustrative Data)
| Animal Model | Seizure Type | Treatment Group | Dose (mg/kg) | Seizure Severity Score (Mean ± SD) | % Protection |
| DBA/2 Mouse | Audiogenic | Vehicle | - | 5.0 ± 0.5 | 0 |
| DBA/2 Mouse | Audiogenic | This compound | 25 | 2.5 ± 1.0 | 50 |
| DBA/2 Mouse | Audiogenic | This compound | 50 | 1.0 ± 0.5 | 80 |
| DBA/2 Mouse | Audiogenic | This compound | 100 | 0.2 ± 0.2 | 95 |
Table 3: Efficacy of this compound in a Cervical Cancer Xenograft Model (Illustrative Data)
| Animal Model | Cell Line | Treatment Group | Dose (mg/kg/day) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Nude Mouse | HeLa | Vehicle | - | 1500 ± 250 | 0 |
| Nude Mouse | HeLa | This compound | 50 | 950 ± 180 | 36.7 |
| Nude Mouse | HeLa | This compound | 100 | 600 ± 120 | 60.0 |
Table 4: Diuretic Effect of this compound in Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Urine Output (mL/6h) (Mean ± SD) | Na+ Excretion (mmol/6h) (Mean ± SD) | K+ Excretion (mmol/6h) (Mean ± SD) |
| Vehicle | - | 2.5 ± 0.5 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| This compound | 25 | 5.2 ± 0.8 | 0.5 ± 0.10 | 0.15 ± 0.03 |
| This compound | 50 | 8.1 ± 1.2 | 0.9 ± 0.15 | 0.2 ± 0.04 |
Experimental Protocols
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice and rats after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS for bioanalysis
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight before dosing (for oral administration).
-
Prepare this compound formulation in the appropriate vehicle.
-
Administer this compound to animals via intravenous (tail vein) or oral (gavage) route.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points into tubes containing an anticoagulant.
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Anticonvulsant Efficacy in a Mouse Model of Epilepsy
Objective: To evaluate the anticonvulsant activity of this compound in an audiogenic seizure-susceptible mouse model (DBA/2).
Materials:
-
This compound
-
Vehicle
-
DBA/2 mice (21-28 days old)
-
Sound-attenuating chamber equipped with a bell or sonicator
Protocol:
-
Acclimatize DBA/2 mice to the housing facility for at least 3 days.
-
Administer this compound or vehicle intraperitoneally (IP) or orally (PO) at various doses.
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-dose), place the mouse individually in the sound-attenuating chamber.
-
Expose the mouse to a high-intensity sound stimulus (e.g., 120 dB) for 60 seconds.
-
Observe and score the seizure response based on a standardized scale (e.g., 0=no response, 1=wild running, 2=clonic seizure, 3=tonic seizure, 4=respiratory arrest).
-
Calculate the percentage of animals protected from seizures at each dose level.
Antitumor Efficacy in a Cervical Cancer Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound in a human cervical cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Human cervical cancer cell line (e.g., HeLa, SiHa)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Experimental workflow for a cervical cancer xenograft study.
Protocol:
-
Culture cervical cancer cells to the desired number.
-
Inject a suspension of cancer cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
Diuretic Activity Study in Rats
Objective: To evaluate the diuretic effect of this compound in rats.
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats (8-10 weeks old)
-
Metabolic cages
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Protocol:
-
Acclimatize rats to metabolic cages for 24-48 hours.
-
Provide a saline load (e.g., 25 mL/kg of 0.9% NaCl, orally) to ensure adequate hydration and urine flow.
-
Administer this compound or vehicle orally or intraperitoneally.
-
Collect urine over a specified period (e.g., 6 hours).
-
Measure the total volume of urine for each rat.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.
-
Calculate the total excretion of electrolytes.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for pharmacokinetic, anticonvulsant, antitumor, and diuretic studies will enable researchers to systematically evaluate the therapeutic potential of this promising carbonic anhydrase inhibitor. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
Application Notes and Protocols for Carzenide in Enzymatic Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carzenide, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[1][2] As the major circulating metabolite of the topical antibacterial agent Mafenide, this compound has garnered interest for its potential therapeutic applications, including in the research of epilepsy and cervical cancer.[1] Its diuretic properties are also well-documented. This document provides detailed application notes and protocols for utilizing this compound in enzymatic inhibition assays, focusing on its primary target, carbonic anhydrase.
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to processes such as respiration, pH homeostasis, electrolyte secretion, and bone resorption.[2] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, edema, and certain types of cancer, making CA inhibitors like this compound valuable tools for research and potential drug development.[2][3]
This compound, a sulfonamide derivative, exerts its inhibitory effect by coordinating to the zinc ion in the active site of the carbonic anhydrase, displacing the catalytic water molecule/hydroxide ion. This mechanism is characteristic of many sulfonamide-based CA inhibitors.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzamide-4-sulfonamides | 5.3 - 334 | Low nM - Sub-nM | Low nM - Sub-nM | - | [2] |
| Hydrazonobenzenesulfonamides | - | Low nM | 8.05 - 68.7 | 8.05 - 68.7 | [4] |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | - | - | [1] |
| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | - | Low nM - Sub-nM | - | - | [5] |
| Standard Inhibitor (Acetazolamide) | 250 | 12.1 | 25.8 | 5.7 | [6] |
Note: The inhibitory activity is dependent on the specific chemical modifications to the benzenesulfonamide scaffold. This compound is expected to exhibit strong inhibition, particularly against the highly active hCA II isoform.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic mechanism of carbonic anhydrase and a general workflow for screening potential inhibitors like this compound.
References
- 1. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carzenide in the Synthesis of Novel Anticonvulsant Agents
Introduction
Carzenide, also known as 4-sulfamoylbenzoic acid, is a versatile chemical intermediate increasingly recognized for its utility in the synthesis of various pharmaceutical agents. Its inherent sulfonamide moiety makes it a valuable precursor for the development of carbonic anhydrase inhibitors, a class of drugs that have demonstrated significant anticonvulsant properties. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as a starting material for synthesizing novel anticonvulsant compounds.
The rationale for using this compound in anticonvulsant synthesis is twofold. Firstly, the sulfonamide group is a key pharmacophore in many established carbonic anhydrase inhibitors which exhibit antiepileptic activity. Secondly, the carboxylic acid group on the this compound molecule offers a reactive handle for chemical modification, allowing for the creation of diverse libraries of derivatives with potentially enhanced anticonvulsant efficacy and improved pharmacokinetic profiles.
Generalized Synthetic Pathway
The primary strategy for utilizing this compound in anticonvulsant synthesis involves the modification of its carboxylic acid group to introduce various functionalities, leading to the formation of novel benzenesulfonamide derivatives. These derivatives are then screened for their ability to inhibit carbonic anhydrase and their in vivo anticonvulsant activity.
Application Notes and Protocols for High-Throughput Screening Assays Using Carzenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. These application notes provide a detailed framework for utilizing Carzenide, a novel investigational compound, in HTS campaigns. The following protocols and guidelines are designed to assist researchers in developing robust and reliable assays to characterize the activity of this compound and similar molecules. While specific data for this compound is not yet publicly available, the methodologies presented here are based on established principles of HTS and can be adapted for various research objectives.
HTS allows for the testing of thousands of compounds in a short period, significantly accelerating the identification of potential drug candidates.[1][2] The process involves the miniaturization of assays into 96, 384, or even 1536-well plates and the use of automated liquid handling and detection systems.[1][2] Quantitative HTS (qHTS) further enhances this process by testing compounds at multiple concentrations, providing dose-response curves and more reliable data for hit identification.[3][4]
Hypothetical Target and Mechanism of Action for this compound
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a specific kinase, "Kinase X," which is a key component of a cancer-related signaling pathway. Kinases are a common target class in drug discovery, particularly in oncology.[5][6]
Data Presentation: Quantitative HTS Data Summary
Effective data management and presentation are critical for interpreting HTS results. The following tables provide a template for summarizing quantitative data from a hypothetical screen of this compound and other test compounds against Kinase X.
Table 1: Single-Dose HTS Results for Kinase X Inhibition
| Compound ID | Concentration (µM) | Percent Inhibition (%) | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Compound A | 10 | 5.6 | No |
| Compound B | 10 | 92.1 | Yes |
| DMSO Control | N/A | 0.0 | N/A |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Z'-factor |
| This compound | 0.5 | 1.2 | 0.85 |
| Compound B | 1.2 | 0.9 | 0.82 |
The Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay.[7][8]
Experimental Protocols
The following are detailed protocols for a primary screen and a secondary confirmatory assay for identifying inhibitors of Kinase X.
Protocol 1: Primary High-Throughput Screening Assay (Biochemical)
This protocol describes a fluorescence-based assay to measure the enzymatic activity of Kinase X.
Materials:
-
Kinase X, recombinant protein
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (including this compound) dissolved in DMSO
-
Positive control (a known Kinase X inhibitor)
-
Negative control (DMSO)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence intensity
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each test compound (at 2 mM in 100% DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of Kinase X solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X final concentration) in assay buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Confirmatory Assay (Cell-Based)
This protocol describes a cell-based assay to confirm the activity of hits from the primary screen in a more physiologically relevant context.
Materials:
-
Cancer cell line known to have active Kinase X signaling
-
Cell culture medium and supplements
-
Test compounds (including this compound)
-
Antibody specific for the phosphorylated form of a known Kinase X substrate
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds (e.g., from 0.01 to 100 µM) for 2 hours.
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA-based Detection:
-
Coat a new 96-well plate with a capture antibody against the total substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add the primary antibody specific for the phosphorylated substrate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the chemiluminescent substrate.
-
-
Detection: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Determine the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Experimental Workflow
Caption: General workflow for a high-throughput screening campaign.
References
- 1. assaygenie.com [assaygenie.com]
- 2. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 3. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput screening data analysis: challenges and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo quantitative high-throughput screening for drug discovery and comparative toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Carzenide solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carzenide. The information is designed to address common challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 4-Sulfamoylbenzoic acid, is a diuretic and a potent carbonic anhydrase II inhibitor.[1] Its low intrinsic aqueous solubility (approximately 453 mg/L at 25°C) can present challenges in various experimental settings, including in vitro assays and in vivo studies, potentially impacting bioavailability and consistent results.[2][3]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄S | [4] |
| Molecular Weight | 201.20 g/mol | [4] |
| pKa | 3.50 (at 25°C) | [2][3] |
| Appearance | White powder | [2] |
| Water Solubility | 453 mg/L (25°C) | [2][3] |
| Solubility in DMSO | ≥ 36 mg/mL | |
| Solubility in Ethanol | 12 mg/mL | [2] |
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid with a pKa of 3.50.[2][3] This means that its solubility in aqueous solutions is highly pH-dependent. At pH values below its pKa, this compound will exist predominantly in its less soluble, neutral form. As the pH increases above 3.50, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance this compound's solubility.
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
A4: This is a common issue when a stock solution of a poorly soluble compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to precipitate. Here are a few troubleshooting steps:
-
Increase the pH of the final buffer: As this compound is more soluble at higher pH, ensuring your final buffer pH is well above 3.5 (e.g., pH 7.4) can help maintain its solubility.
-
Use a co-solvent in the final solution: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can help to increase the solubility.
-
Employ solubility enhancers: Consider the use of excipients such as cyclodextrins to form inclusion complexes and improve aqueous solubility.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to improve the solubility of this compound in aqueous solutions for experimental use.
Method 1: pH Adjustment
Adjusting the pH of the solvent is a straightforward method to increase the solubility of ionizable compounds like this compound.
Principle: By raising the pH of the aqueous solution above this compound's pKa of 3.50, the equilibrium will shift towards the more soluble ionized (carboxylate) form.
Considerations:
-
Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Use a buffer system to maintain a stable pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for physiological studies.
Method 2: Use of Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Principle: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar molecules.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG)
Experimental Workflow for Co-solvent Use:
Caption: Workflow for using a co-solvent to prepare a this compound working solution.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased aqueous solubility.
Principle: The hydrophobic inner cavity of the cyclodextrin molecule hosts the poorly soluble this compound, while the hydrophilic outer surface allows the complex to dissolve in water.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for In Vivo Oral Administration
This protocol is adapted from a method for preparing a homogeneous suspension suitable for oral dosing in animal studies.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Purified water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in purified water. This may require heating and stirring to fully dissolve.
-
Allow the CMC-Na solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the CMC-Na solution while continuously stirring or vortexing to ensure a uniform suspension.
-
For a target concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the 0.5% CMC-Na solution.
-
Mix thoroughly until a homogeneous suspension is achieved.
Protocol 2: Preparation of a Solubilized this compound Solution using a Co-solvent and Cyclodextrin
This protocol provides a method for preparing a clear, solubilized solution of this compound for in vitro or in vivo applications where a true solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
To prepare the final working solution, first take the required volume of the this compound DMSO stock.
-
Then, add the appropriate volume of the 20% SBE-β-CD in saline to achieve the final desired this compound concentration. The final solution should contain 10% DMSO. For example, to prepare 1 mL of the final solution, mix 100 µL of the this compound DMSO stock with 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. This method can achieve a this compound concentration of at least 2.5 mg/mL.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Kneading
This protocol describes a common laboratory method for preparing solid inclusion complexes of poorly soluble drugs with cyclodextrins.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Water
Procedure:
-
Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a good starting point).
-
Weigh the appropriate amounts of this compound and β-CD.
-
Place the β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-45 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be pulverized and stored for later use.
Characterization of the Inclusion Complex: The formation of an inclusion complex can be confirmed by techniques such as:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound indicates complex formation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound upon complexation can be observed.
-
X-ray Powder Diffraction (XRPD): A change from a crystalline to an amorphous pattern or a new diffraction pattern suggests the formation of a complex.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a diuretic by inhibiting the enzyme carbonic anhydrase. This diagram illustrates the general mechanism of carbonic anhydrase inhibitors in the proximal tubule of the kidney.
Caption: Inhibition of carbonic anhydrase by this compound in the renal proximal tubule.
References
common issues with Carzenide stability in experiments
Welcome to the technical support center for Carzenide (4-Sulfamoylbenzoic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter with this compound stability, helping you to identify and resolve them efficiently.
Question 1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
Answer:
Precipitation is a common issue due to this compound's low aqueous solubility. Here are the steps to address this:
-
Ensure Proper Solvent Usage: this compound is practically insoluble in water.[1] For stock solutions, use fresh, anhydrous DMSO or ethanol.[2] Moisture in DMSO can significantly reduce solubility.[2]
-
Sonication and Gentle Heating: To aid dissolution, you can sonicate the solution or gently warm it to 37°C.
-
Check Concentration Limits: Ensure you have not exceeded the solubility limit in your chosen solvent. Refer to the data table below for solubility information.
-
pH of Aqueous Buffers: When preparing working solutions in aqueous buffers, the pH is critical. As a benzoic acid derivative, this compound's solubility is pH-dependent.[3][4] In acidic conditions, it is less soluble. Ensure your buffer's pH is compatible with maintaining solubility.
Question 2: I'm observing a gradual loss of this compound's inhibitory activity in my assay over time. What could be the cause?
Answer:
A decline in activity often points to chemical degradation. Consider the following potential causes:
-
Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to cleavage of the S-N or C-S bonds.[1] This can result in the formation of inactive byproducts like sulfanilic acid or aniline.[1] It is recommended to prepare fresh working solutions for your experiments.
-
Photodegradation: Sulfonamide-containing compounds can be sensitive to light.[5] Exposure to fluorescent light, especially in the presence of photosensitizers like riboflavin (which may be present in cell culture media), can lead to degradation.[5] Protect your this compound solutions from light by using amber vials or covering them with foil.
-
Oxidation: The benzoic acid moiety can be susceptible to oxidation.[6][7] Ensure your experimental buffers are free from strong oxidizing agents.
-
Improper Storage: Storing stock solutions at the wrong temperature or for extended periods can lead to degradation. Refer to the storage guidelines in the data table below.
Question 3: My experimental results with this compound are inconsistent between batches or experiments. How can I improve reproducibility?
Answer:
Inconsistent results are often linked to variability in the stability and handling of this compound. To improve reproducibility:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[8] It is highly recommended to aliquot your stock solution into single-use volumes after preparation and store them at -80°C.[2][8]
-
Standardize Solution Preparation: Use a consistent and documented procedure for preparing your this compound solutions. This includes using the same solvent, concentration, and dissolution method (e.g., sonication time) for each experiment.
-
Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment.[8] Do not store diluted aqueous solutions for extended periods.
-
Control for Light Exposure: As mentioned, minimize the exposure of your solutions to light during preparation and in your experimental setup.
Data Presentation: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Solubility | DMSO: 40 mg/mL (198.8 mM) Ethanol: 12 mg/mL (59.64 mM) Water: Insoluble | [1][2] |
| Storage (Powder) | -20°C: 3 years 4°C: 2 years | [6] |
| Storage (In Solvent) | -80°C: 1 year -20°C: 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 497 µL of DMSO). d. Vortex thoroughly to dissolve the powder. If needed, sonicate the solution in a water bath for 5-10 minutes. e. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Materials: this compound stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a suitable column (e.g., C18), light-protected containers.
-
Procedure: a. Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. b. Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound. c. Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples and analyze them by HPLC. e. Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time. f. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting unexpected results in Carzenide experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Carzenide, a potent and selective inhibitor of the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cultured cells?
This compound is a selective inhibitor of mTOR (mammalian target of rapamycin), a key kinase that regulates cell growth, proliferation, and metabolism.[1][2] Upon treatment, a reduction in the phosphorylation of mTOR's downstream targets, such as p70S6 kinase (S6K) and 4E-BP1, is expected.[3] This should lead to a dose-dependent decrease in cell proliferation and viability.
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?
Several factors could contribute to this observation:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[4][5]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.
-
Incorrect Assay Timing: The duration of the treatment may not be sufficient to induce a measurable effect. A time-course experiment is advisable to determine the optimal treatment duration.[6][7]
-
Reagent Quality: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Degradation of the compound can lead to a loss of efficacy.[8]
-
Assay-Specific Issues: The chosen cell viability assay may not be compatible with your cell line or experimental conditions.[8] Consider trying an alternative method.
Q3: My Western blot results for phosphorylated S6K (p-S6K) are inconsistent after this compound treatment. How can I troubleshoot this?
Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Low Protein Abundance: The abundance of mTOR and its phosphorylated substrates can be low in some cell lines.[9] Ensure you are loading a sufficient amount of total protein.
-
Antibody Quality: The primary antibody against p-S6K may not be specific or sensitive enough. Verify the antibody's performance using a positive control.
-
Sample Handling: Ensure consistent sample preparation and lysis procedures to minimize variability.
-
Phosphatase Activity: Inhibit phosphatase activity during cell lysis by including phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
Q4: I am observing a high level of autophagy in my cells after this compound treatment. Is this an expected off-target effect?
Increased autophagy is an expected consequence of mTOR inhibition.[1] mTORC1, one of the two mTOR complexes, negatively regulates autophagy.[10] By inhibiting mTORC1, this compound can induce autophagy. To confirm this, it is recommended to use multiple assays to monitor autophagy.[11][12]
Q5: this compound is precipitating in my cell culture medium. What should I do?
This compound has a defined solubility in aqueous solutions.[13] If you observe precipitation, consider the following:
-
Solvent and Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells.[4]
-
Fresh Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Gentle Warming: If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.[14]
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 82.1 | 6.1 |
| 100 | 55.7 | 5.5 |
| 1000 | 25.4 | 4.2 |
Table 2: Effect of this compound on mTOR Pathway Phosphorylation
| Treatment | p-mTOR (Ser2448) Relative Intensity | p-S6K (Thr389) Relative Intensity | p-4E-BP1 (Thr37/46) Relative Intensity |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 0.35 | 0.21 | 0.45 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting unexpected cell viability results.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
preventing Carzenide precipitation in buffer solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Carzenide in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful implementation of your research.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound is precipitating out of my buffer solution.
Precipitation of this compound from aqueous buffer solutions is a common issue primarily due to its low water solubility, especially at acidic pH. The following guide will help you identify the cause and find a suitable solution.
Question: Why is my this compound precipitating?
Answer: this compound, with a pKa of 3.50, is a weakly acidic compound.[1][2][3][4][5][6] Its solubility in aqueous solutions is highly dependent on the pH of the buffer. At pH values below its pKa, this compound will be in its protonated, less soluble form, leading to precipitation.
Question: How can I prevent this compound from precipitating in my buffer?
Answer: There are several strategies to prevent precipitation:
-
Adjust the pH: Increasing the pH of your buffer to a value significantly above the pKa of 3.5 will deprotonate this compound, forming the more soluble carboxylate salt. A general rule of thumb is to maintain a pH at least 2 units above the pKa (i.e., pH > 5.5).
-
Prepare a Concentrated Stock in an Organic Solvent: this compound is highly soluble in DMSO (40 mg/mL) and freely soluble in ethanol (12 mg/mL).[7][8] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Use the Sodium Salt of this compound: The sodium salt of this compound exhibits significantly higher solubility in water (approximately 20 g/100 mL).[2] If possible, using the salt form can circumvent solubility issues in aqueous buffers.
-
Incorporate Solubilizing Agents: For in vivo studies or specific in vitro assays, co-solvents or excipients can be used. A protocol has been described using 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a clear solution.
Question: I am still seeing precipitation even after adjusting the pH. What else could be the problem?
Answer: If precipitation persists, consider the following:
-
Buffer Concentration and Composition: High ionic strength buffers can sometimes decrease the solubility of small molecules. Try using a lower concentration of your buffer components.
-
Temperature: Ensure your buffer and this compound solutions are at a stable temperature. Drastic temperature changes can affect solubility. This compound should be stored at room temperature in its solid form.[1][3][5][6][9]
-
Final Concentration of this compound: It's possible that the desired final concentration of this compound in your aqueous buffer is above its solubility limit, even at an optimal pH. Re-evaluate the required concentration for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly across different solvents. Refer to the table below for a summary of its solubility.
Q2: What is the pKa of this compound and why is it important?
A2: The pKa of this compound is 3.50.[1][2][3][4][5][6] This is a critical parameter as it indicates that this compound is a weak acid. Its solubility in aqueous solutions is pH-dependent. At a pH below 3.5, it will be in its less soluble, protonated form. At a pH above 3.5, it will increasingly be in its more soluble, deprotonated (salt) form.
Q3: Can I prepare a stock solution of this compound in water?
A3: this compound is practically insoluble in cold water, with a reported solubility of about 0.453 mg/mL (453 mg/L) at 25°C.[1][3][4][5] Therefore, preparing a concentrated stock solution directly in water is not recommended. It is best to use an organic solvent like DMSO or ethanol for stock solutions.[7][8]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions, especially when prepared in organic solvents, should be stored at -20°C or -80°C to ensure stability.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in solution?
A5: this compound is stable under normal conditions.[11] However, the stability in a specific buffer solution over time should be empirically determined for long-term experiments. Factors like temperature, light exposure, and pH can influence the stability of many chemical compounds.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent | Temperature (°C) | Reference |
| DMSO | 40 mg/mL | 198.8 mM | 25 | [7] |
| Ethanol | 12 mg/mL | 59.64 mM | 25 | [7] |
| Water | 0.453 mg/mL | 2.25 mM | 25 | [1][4][5] |
| Water (Sodium Salt) | ~200 mg/mL | ~896 mM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
-
Transfer the weighed this compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while avoiding precipitation.
Materials:
-
This compound stock solution (e.g., 40 mg/mL in DMSO from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS buffer) with a pH adjusted to > 5.5
-
Sterile conical tubes or appropriate containers
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed. For example, to prepare 10 mL of a 100 µM this compound working solution from a 40 mg/mL (198.8 mM) stock:
-
V1 = (M2 * V2) / M1
-
V1 = (100 µM * 10 mL) / 198,800 µM = 0.00503 mL or 5.03 µL
-
-
Add the appropriate volume of the aqueous buffer to a sterile tube. For this example, add 9.995 mL of buffer.
-
While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution (5.03 µL). This dropwise addition to a larger volume of stirred buffer is crucial to prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically ≤ 0.5%). In this example, the final DMSO concentration is approximately 0.05%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Mandatory Visualizations
Caption: pH-dependent solubility of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. Cas 138-41-0,this compound | lookchem [lookchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound CAS#: 138-41-0 [m.chemicalbook.com]
- 4. This compound|138-41-0|lookchem [lookchem.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 138-41-0 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 4-Sulfamoylbenzoic Acid 138-41-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Carzenide for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Carzenide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as 4-Sulfamoylbenzoic Acid, is a carbonic anhydrase inhibitor.[1][2] It is the primary circulating metabolite of Mafenide.[1] Key physicochemical properties of this compound are summarized in the table below.
Q2: What is the primary challenge in achieving adequate in vivo exposure of this compound?
The main obstacle to achieving sufficient in vivo exposure for this compound is its poor aqueous solubility.[2] With a water solubility of approximately 0.5 g/L, its dissolution in the gastrointestinal tract is limited, which can lead to low and variable oral bioavailability.[2] Over 70% of new chemical entities face this challenge, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanonization increase the surface area of the drug, enhancing the dissolution rate.[4][5]
-
Chemical Modifications: Creating salt forms or prodrugs can improve solubility and permeability.[6][7]
-
Formulation-Based Approaches: These include solid dispersions, cyclodextrin complexation, lipid-based delivery systems, and the use of co-solvents and surfactants.[3][4][8][9]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Animal Studies
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rodent model. What could be the cause and how can we improve this?
Answer:
Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, leading to incomplete and erratic absorption from the gastrointestinal tract. Here are several approaches to troubleshoot this issue, ranging from simple formulation adjustments to more advanced techniques.
Potential Solutions & Experimental Protocols:
1. Particle Size Reduction (Micronization/Nanonization)
-
Principle: Reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4]
-
Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% w/v solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in purified water.
-
Dispersion: Disperse 5% w/v this compound powder into the stabilizer solution.
-
Milling: Transfer the suspension to a bead mill containing zirconium oxide beads (0.5 mm diameter).
-
Process Parameters: Mill at 2000 rpm for 4-6 hours, maintaining the temperature below 10°C to prevent thermal degradation.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.
-
Dosage Formulation: The resulting nanosuspension can be directly used for oral gavage in animal studies.
-
2. pH Adjustment and Use of Co-solvents
-
Principle: this compound is an acidic compound (pKa ≈ 3.5).[2] Increasing the pH of the formulation vehicle can ionize the molecule, thereby increasing its solubility. Co-solvents can also enhance solubility by reducing the polarity of the aqueous vehicle.[4][6]
-
Experimental Protocol: Preparation of a pH-Adjusted Co-solvent Formulation
-
Co-solvent Preparation: Prepare a vehicle consisting of 40% Polyethylene Glycol 400 (PEG 400), 10% Ethanol, and 50% water.
-
Solubilization: Add this compound to the co-solvent mixture and stir until a clear solution is formed. Gentle heating or sonication can be used to aid dissolution.[1]
-
pH Adjustment: Adjust the pH of the final solution to ~7.0-7.5 using a suitable buffer (e.g., phosphate buffer) to ensure the drug remains in its more soluble, ionized form.
-
Administration: The resulting solution should be prepared fresh daily for administration.[1]
-
3. Solid Dispersion Technology
-
Principle: A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. The amorphous state has a higher energy state than the crystalline form, leading to improved solubility and dissolution.[6][10]
-
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent System: Select a common solvent that can dissolve both this compound and the chosen polymer (e.g., a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) in the solvent system.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator at 40°C.
-
Drying and Milling: Dry the resulting solid mass in a vacuum oven overnight to remove residual solvent. Gently mill the dried solid dispersion to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of this compound in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Reconstitution: For administration, the solid dispersion powder can be suspended in an aqueous vehicle.
-
Issue 2: Precipitation of this compound in the Gastrointestinal Tract Upon Administration
Question: We have developed a solubilized formulation of this compound, but we suspect it is precipitating in the stomach's acidic environment, leading to poor absorption. How can we prevent this?
Answer:
This is a common issue with solubilized formulations of weakly acidic drugs. When a high-pH formulation enters the low-pH environment of the stomach, the drug can convert back to its less soluble, non-ionized form and precipitate. The use of precipitation inhibitors is a key strategy to overcome this.
Potential Solutions & Experimental Protocols:
1. Supersaturating Drug Delivery Systems (SDDS)
-
Principle: These formulations are designed to generate a temporary supersaturated state of the drug in the gastrointestinal fluids. They often include precipitation-inhibiting polymers that maintain the drug in this high-energy, soluble state for a longer duration, allowing for enhanced absorption.[3]
-
Experimental Protocol: Formulation with a Precipitation Inhibitor
-
Polymer Selection: Select a precipitation inhibitor such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Soluplus®.
-
Formulation: Prepare a solid dispersion of this compound with the selected polymer using a method like spray drying or hot-melt extrusion. A typical drug-to-polymer ratio would be in the range of 1:3 to 1:5.
-
In Vitro Dissolution Testing: Conduct dissolution studies under conditions that simulate the transition from the stomach to the intestine (e.g., start in simulated gastric fluid, pH 1.2, then change to simulated intestinal fluid, pH 6.8). Monitor the concentration of dissolved this compound over time to confirm the maintenance of a supersaturated state.
-
In Vivo Administration: The formulated solid dispersion can be filled into capsules or suspended for oral dosing.
-
2. Lipid-Based Formulations
-
Principle: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can help maintain the drug in a solubilized state as it transits through the GI tract.[3][4] Upon gentle agitation with aqueous fluids, these systems form fine oil-in-water emulsions, which can be readily absorbed.
-
Experimental Protocol: Preparation of a this compound-Loaded SEDDS
-
Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Formulation Development: Based on the screening, prepare different ratios of oil, surfactant, and co-surfactant. A typical starting point could be 30% oil, 40% surfactant, and 30% co-surfactant.
-
Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate with gentle heating and stirring.
-
Self-Emulsification Test: Add the drug-loaded SEDDS to water and observe the formation of a stable emulsion. Characterize the droplet size of the resulting emulsion.
-
Administration: The liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H7NO4S | [2][11] |
| Molecular Weight | 201.2 g/mol | [2][11] |
| Appearance | White Powder | [2] |
| Melting Point | 285-295 °C | [2] |
| Water Solubility | 0.5 g/L (453 mg/L at 25°C) | [2] |
| pKa | 3.50 (at 25°C) | [2] |
| Solubility in DMSO | 40 mg/mL | [12] |
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Mechanisms of bioavailability enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 138-41-0,this compound | lookchem [lookchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. ijrpc.com [ijrpc.com]
- 11. This compound | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
addressing off-target effects of Carzenide in experiments
Welcome to the Technical Support Center for Carzenide (4-Sulfamoylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase II (CAII)[1]. It is the primary circulating metabolite of the drug Mafenide[1]. Its inhibitory action on carbonic anhydrase makes it a subject of research for conditions such as epilepsy and cervical cancer, and it has been used as a diuretic[1][2].
Q2: Are there known off-target effects for this compound?
While comprehensive public data on the broad off-target profile of this compound is limited, its chemical structure as a benzenesulfonamide suggests the potential for interactions with other enzymes. For instance, some derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α[3]. Due to the highly conserved ATP-binding pocket in kinases, small molecule inhibitors can often exhibit off-target activity on various kinases. Therefore, it is crucial for researchers to empirically determine the selectivity profile of this compound in their specific experimental system.
Q3: What are the common symptoms of off-target effects in cell-based assays?
Off-target effects can manifest in various ways, including:
-
Unexpected changes in cell morphology or viability.
-
Alterations in signaling pathways unrelated to carbonic anhydrase inhibition.
-
Discrepancies between in vitro and in vivo results.
-
Activation or inhibition of unanticipated cellular phenotypes.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:
-
Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Employing structurally unrelated inhibitors: Use another carbonic anhydrase inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
-
Utilizing genetic controls: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target (CAII) and verify that the resulting phenotype matches that of this compound treatment.
-
Performing rescue experiments: If possible, overexpress a resistant form of the target enzyme to see if it reverses the effects of this compound.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that is not consistent with the known function of carbonic anhydrase II, it may be due to an off-target effect. This guide provides a workflow to investigate this possibility.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
Guide 2: How to Perform and Interpret an Off-Target Kinase Panel
Given the prevalence of kinases as off-targets for small molecules, performing a kinase screen is a valuable step in characterizing this compound's selectivity.
Methodology for Kinase Panel Screening (Example using a commercial service like KINOMEscan™)
-
Compound Submission:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase screening service. Most services offer a variety of panel sizes, from a small selection of representative kinases to a comprehensive scan of the human kinome.
-
-
Assay Principle (Competitive Binding):
-
The screening platform typically utilizes a competitive binding assay. In this format, an immobilized ligand that binds to the ATP pocket of a large number of kinases is used.
-
The test compound (this compound) is added to the assay with a specific kinase from the panel.
-
If this compound binds to the kinase, it will compete with the immobilized ligand, resulting in a reduced amount of the kinase being captured on a solid support.
-
The amount of kinase bound to the solid support is then quantified, often using qPCR to measure a DNA tag conjugated to the kinase.
-
-
Data Analysis and Interpretation:
-
The primary data is often reported as "percent of control" or a dissociation constant (Kd).
-
A lower percent of control indicates stronger binding of this compound to the kinase.
-
The results are often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are marked.
-
Interpreting Kinome Scan Data
Caption: A logical guide for interpreting the results of a kinase off-target screen.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.2 g/mol | [2] |
| Appearance | White powder | [2] |
| Water Solubility | 453 mg/L (25 °C) | [2] |
| pKa | 3.50 (at 25 °C) | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Starting Concentration | Notes |
| Biochemical (enzymatic) assays | 1 nM - 10 µM | Perform a dose-response curve to determine IC50. |
| Cell-based assays | 100 nM - 100 µM | Titrate to find the lowest effective concentration. Higher concentrations may induce off-target effects.[1] |
Table 3: Example Data from a Hypothetical Kinase Selectivity Screen for this compound (at 1 µM)
| Kinase Target | Percent of Control (%) | Interpretation |
| CAII (On-target control) | 5 | Strong Inhibition |
| Kinase A | 95 | No significant binding |
| Kinase B | 10 | Significant binding (potential off-target) |
| Kinase C | 50 | Moderate binding (potential off-target) |
| Kinase D | 88 | No significant binding |
This table is for illustrative purposes to guide data interpretation.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Carbonic Anhydrase II
Materials:
-
Recombinant human Carbonic Anhydrase II (CAII)
-
This compound (4-Sulfamoylbenzoic acid)
-
p-Nitrophenyl acetate (pNPA) - substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, add 5 µL of each this compound dilution (or vehicle control) to triplicate wells.
-
Add 85 µL of assay buffer containing a fixed concentration of CAII (e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPA substrate (final concentration, e.g., 1 mM) to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Validating an Off-Target Kinase in a Cell-Based Assay
Objective: To determine if the inhibition of a potential off-target kinase (e.g., "Kinase B" from the hypothetical screen) is responsible for an observed phenotype.
Materials:
-
Cells of interest
-
This compound
-
A selective inhibitor for "Kinase B"
-
siRNA targeting "Kinase B"
-
Appropriate cell culture media and reagents
-
Assay to measure the phenotype of interest (e.g., cell viability assay, western blot for a specific marker).
Procedure:
-
Treat cells with this compound and the selective inhibitor for "Kinase B" :
-
Plate cells and allow them to adhere.
-
Treat cells with a range of concentrations of this compound and the selective inhibitor for "Kinase B" in parallel.
-
Include a vehicle control (e.g., DMSO).
-
After the desired incubation time, perform the phenotypic assay.
-
Interpretation: If the selective inhibitor for "Kinase B" phenocopies the effect of this compound, it suggests that "Kinase B" is a relevant off-target.
-
-
Genetic knockdown of "Kinase B" :
-
Transfect cells with siRNA targeting "Kinase B" or a non-targeting control siRNA.
-
After 48-72 hours (to allow for protein knockdown), perform the phenotypic assay.
-
Interpretation: If the knockdown of "Kinase B" results in the same phenotype observed with this compound treatment, this provides strong evidence for the off-target effect.
-
References
dealing with Carzenide degradation during storage
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the storage and handling of Carzenide. Here you will find comprehensive guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your work with this compound.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
Question: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound stock solution. What could be the cause and how can I identify these new peaks?
Answer: The appearance of new peaks in your HPLC analysis of this compound (4-sulfamoylbenzoic acid) is likely due to degradation. This compound possesses two functional groups susceptible to degradation: a sulfonamide and a carboxylic acid. Degradation can be initiated by several factors including pH, temperature, and light.
Potential Degradation Pathways:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-carboxybenzenesulfonic acid and ammonia.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, resulting in the formation of sulfanilamide.
-
Photodegradation: Exposure to light, particularly UV light, can lead to cleavage of the S-N bond or other photochemical reactions.
To identify the degradation products, a forced degradation study is recommended. This involves intentionally subjecting this compound to various stress conditions to generate the potential degradants.
Proposed Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in the solvent to the stock concentration before analysis.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which will aid in their structural elucidation.
Diagram: Proposed this compound Degradation Pathways
Technical Support Center: Overcoming Resistance to Carzenide and Other Carbonic Anhydrase Inhibitors in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Carzenide and other carbonic anhydrase inhibitors (CAIs) in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound and other CAIs.
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
Question: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability. What are the possible reasons for this resistance?
Answer:
Resistance to this compound and other carbonic anhydrase inhibitors can be multifactorial. Here are the primary aspects to investigate:
-
High Expression of Carbonic Anhydrase IX/XII: The targeted cancer cells may overexpress CAIX or CAXII, particularly under hypoxic conditions. These enzymes contribute to an acidic tumor microenvironment, which can reduce the efficacy of various anti-cancer drugs.
-
Acidic Extracellular pH (pHe): The inherent or acquired acidity of the culture medium can diminish the cytotoxic effects of this compound.
-
P-glycoprotein (Pgp) Mediated Efflux: While not a direct resistance mechanism to this compound itself, the acidic microenvironment supported by carbonic anhydrases can enhance the activity of efflux pumps like P-gp, leading to resistance to co-administered chemotherapeutic agents.
-
Cell Line-Specific Factors: The intrinsic genetic and phenotypic characteristics of the cancer cell line may confer resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell viability.
Recommended Actions:
-
Confirm Target Expression: Verify the expression levels of CAIX and CAXII in your cancer cell line under both normoxic and hypoxic conditions using Western Blot or qRT-PCR.
-
Measure Extracellular pH: Assess the pH of your cell culture medium during the experiment. A consistently low pH may indicate a need for buffering agents or a different experimental setup.
-
Evaluate P-glycoprotein Activity: If using this compound in combination with other chemotherapeutics, perform a P-gp activity assay to determine if drug efflux is a contributing factor.
-
Consider Combination Therapy: Based on the findings, consider combining this compound with other agents. For instance, if P-gp activity is high, co-administration with a P-gp substrate chemotherapeutic may show synergistic effects.
Issue 2: Inconsistent Results in Cell Viability Assays
Question: My cell viability assay results (e.g., MTT, XTT) are highly variable when testing this compound. What could be causing this?
Answer:
Inconsistent results in cell viability assays can stem from several technical factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Create a growth curve for your specific cell line. |
| Drug Solubility and Stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Prepare fresh drug dilutions for each experiment. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing a cytotoxic effect. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including media alone, cells with vehicle control, and the drug in media without cells. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing to achieve uniform cell and drug distribution in the wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase, with a strong inhibitory effect on carbonic anhydrase II (CAII).[1][2] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, isoforms like CAIX and CAXII are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and chemoresistance.
Q2: What are the known mechanisms of resistance to carbonic anhydrase inhibitors in cancer cells?
The primary mechanisms of resistance are linked to the tumor microenvironment and interactions with other resistance pathways:
-
Tumor Microenvironment: The hypoxic and acidic conditions in solid tumors can select for more aggressive and resistant cancer cells.[1]
-
Upregulation of CAIX/XII: High levels of these enzymes help maintain a favorable intracellular pH for cancer cell survival while acidifying the extracellular space.
-
P-glycoprotein (Pgp) Co-expression: CAXII has been found to be co-expressed and co-localized with the drug efflux pump P-gp in resistant cancer cells. Inhibition of CAXII can indirectly reduce Pgp activity, thereby overcoming resistance to Pgp substrate chemotherapies.
Q3: What are effective strategies to overcome resistance to this compound?
Combination therapy is the most promising strategy to overcome resistance to carbonic anhydrase inhibitors.[3]
-
Combination with Conventional Chemotherapy: Using this compound or other CAIs to sensitize cancer cells to standard chemotherapeutic agents. For example, the CAIX inhibitor SLC-0111 has been shown to potentiate the cytotoxicity of dacarbazine, temozolomide, and doxorubicin in different cancer cell lines.
-
Targeting P-glycoprotein-Mediated Resistance: Combining a CAXII inhibitor with a chemotherapeutic drug that is a substrate for P-gp can restore the efficacy of the chemotherapy in resistant cells.[4][5]
-
Inducing Ferroptosis: Inhibition of CAIX has been shown to sensitize cancer cells to ferroptosis, a form of iron-dependent cell death. Combining CAIX inhibitors with ferroptosis-inducing compounds can lead to significant tumor cell death.[6][7]
Signaling Pathway Implicated in CAI Resistance and Combination Therapy:
Caption: Role of CAIX/XII in chemoresistance and therapeutic intervention.
Q4: Are there any available IC50 values for this compound in cancer cell lines?
Currently, there is limited publicly available data on the specific IC50 values of this compound in various cancer cell lines. However, data for other carbonic anhydrase inhibitors, such as Acetazolamide and the clinical-grade inhibitor SLC-0111, are available and can serve as a reference.
IC50 Values of Select Carbonic Anhydrase Inhibitors in Cancer Cell Lines (Under Hypoxia)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Acetazolamide | HeLa | Cervical Cancer | 2.83 |
| SLC-0111 | U251 | Glioblastoma | 80 - 100 |
| SLC-0111 | T98G | Glioblastoma | 80 - 100 |
| SLC-0111 | PANC-1 | Pancreatic Cancer | ~125 |
| SLC-0111 | CF-PAC-1 | Pancreatic Cancer | ~120 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and other test compounds)
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for CAIX Expression
This protocol describes the detection of CAIX protein expression in cancer cell lysates.
Materials:
-
Cancer cell lysates (from normoxic and hypoxic conditions)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Protocol 3: Measurement of Extracellular pH (pHe)
A simple method to estimate pHe using a standard pH meter.
Materials:
-
Cancer cells cultured to desired confluency
-
Phenol red-free culture medium
-
Calibrated pH meter with a micro-electrode
Procedure:
-
Cell Culture: Culture cells under experimental conditions (e.g., with or without this compound treatment, under normoxia or hypoxia).
-
Medium Collection: Carefully collect the culture medium from the cells, avoiding disruption of the cell layer.
-
pH Measurement: Immediately measure the pH of the collected medium using a calibrated pH meter.
-
Normalization: Normalize the pH reading to the cell number or total protein content to account for differences in cell density.
Workflow for Assessing and Overcoming CAI Resistance:
Caption: Experimental workflow for overcoming CAI resistance.
References
- 1. Manipulating extracellular tumour pH: an effective target for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02095G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protocols.io [protocols.io]
- 4. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Carzenide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitory efficacy of Carzenide (4-Sulfamoylbenzoic acid) against various human carbonic anhydrase (hCA) isoforms, benchmarked against other prominent carbonic anhydrase inhibitors (CAIs). The data presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel therapeutics targeting these ubiquitous enzymes.
Executive Summary
This compound, a competitive inhibitor of carbonic anhydrase, and its derivatives show significant inhibitory potential against several physiologically important hCA isoforms. This guide synthesizes available in vitro data to offer a comparative perspective on its efficacy relative to established CAIs such as Acetazolamide, Dorzolamide, and Brinzolamide. While direct inhibitory constants (Ki) for this compound are not extensively published, data from its immediate chemical derivatives provide valuable insights into its potential as a carbonic anhydrase inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibition constants (Ki) of various carbonic anhydrase inhibitors against four key human isoforms: hCA I, hCA II, hCA VII, and hCA IX. The data for this compound derivatives are included to provide a proxy for its potential efficacy. Acetazolamide is presented as a widely used reference compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | Reference |
| This compound Derivative 3a | 334 | 7.0 | 26.7 | 26.0 | [1] |
| This compound Derivative 3b | 29.7 | 3.8 | 0.8 | 15.3 | [1] |
| This compound Derivative 3c | 85.3 | 4.1 | 0.6 | 18.2 | [1] |
| Acetazolamide (AAZ) | 250 | 12.0 | 2.5 | 25.0 | [1] |
| Dorzolamide | Data not available | Data not available | Data not available | Data not available | |
| Brinzolamide | Data not available | Data not available | Data not available | Data not available |
Note: this compound derivatives 3a, 3b, and 3c are benzamides synthesized from 4-carboxybenzenesulfonamide (this compound).[1] The inhibitory activities of Dorzolamide and Brinzolamide are well-established clinically, though direct comparative Ki values under the same experimental conditions as the this compound derivatives were not available in the reviewed literature.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. Two primary experimental methods are widely employed in the scientific literature for this purpose: the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) hydrolysis assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to catalyze the hydration of its natural substrate, carbon dioxide.
Principle: The assay measures the change in pH resulting from the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of this pH change is monitored over time using a pH indicator dye. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.
Typical Protocol:
-
Reagents: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red), a solution of the carbonic anhydrase enzyme, a solution of the inhibitor at various concentrations, and a CO₂-saturated solution.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and monitoring of absorbance changes.
-
Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solution for a defined period.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative, non-physiological reaction catalyzed by the enzyme. It is often used as a simpler and more accessible screening method.
Principle: Carbonic anhydrase can hydrolyze the ester bond of p-nitrophenyl acetate (p-NPA) to produce p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically.
Typical Protocol:
-
Reagents: A buffered solution (e.g., phosphate or Tris buffer), a solution of the carbonic anhydrase enzyme, a solution of the inhibitor at various concentrations, and a solution of p-NPA in a suitable solvent (e.g., acetonitrile or DMSO).
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solution in a cuvette.
-
The reaction is initiated by adding the p-NPA solution to the cuvette.
-
The increase in absorbance at 400-405 nm, corresponding to the formation of p-nitrophenolate, is monitored over time.
-
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated, and from this, the Ki can be determined using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis constant (Km) for the substrate are known.
Mandatory Visualizations
The following diagrams illustrate key concepts related to carbonic anhydrase inhibition and the experimental workflow.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Caption: General Experimental Workflow for CA Inhibition Assay.
References
Carzenide's Anticonvulsant Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of Carzenide against two established antiepileptic drugs, Diazepam and Phenytoin. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its mechanism of action and the standard preclinical models used to evaluate anticonvulsant efficacy.
Executive Summary
This compound, a carbonic anhydrase inhibitor, presents a potential therapeutic avenue for epilepsy.[1] Its mechanism, distinct from many current antiepileptic drugs, offers the possibility of a novel treatment strategy. This guide outlines the standard experimental protocols for evaluating anticonvulsant candidates and presents available quantitative data for the comparator drugs, Diazepam and Phenytoin, to provide a framework for the potential assessment of this compound.
Data Presentation: Comparative Anticonvulsant Activity
A critical aspect of preclinical anticonvulsant drug evaluation is the determination of the median effective dose (ED50) and the median toxic dose (TD50). The ratio of these values (TD50/ED50) provides the Protective Index (PI), a measure of the drug's safety margin.[1][2][3]
| Drug | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Diazepam | PTZ-induced seizures | 0.10 - 0.24[5] | Varies | Varies |
| Phenytoin | Maximal Electroshock (MES) | 8 - 11[6] | 25[6] | ~2.3 - 3.1 |
Experimental Protocols
Standardized animal models are crucial for the initial screening and characterization of potential anticonvulsant drugs. The two most widely used models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[7]
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizures.[5][7]
Methodology:
-
Animal Preparation: Mice or rats are used. For corneal stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the eyes, followed by saline to ensure good electrical contact.[5]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses and at a predetermined time before the electroshock to allow for drug absorption and distribution.
-
Stimulation: A high-frequency alternating electrical current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear electrodes.[5][8]
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5] An animal is considered protected if this tonic extension is absent.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ) Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[9][10][11]
Methodology:
-
Animal Preparation: Mice or rats are used.
-
Drug Administration: The test compound is administered at various doses prior to PTZ injection.
-
Induction of Seizures: A convulsant dose of Pentylenetetrazol (a GABA-A receptor antagonist) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.).[10][11]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of characteristic seizures, such as myoclonic jerks and generalized clonic seizures.
-
Endpoint: The endpoint is the failure to observe a defined seizure endpoint (e.g., a period of clonic spasms of a certain duration).
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the defined seizure endpoint, is calculated.
Mandatory Visualization
Hypothetical Signaling Pathway for this compound's Anticonvulsant Action
This compound is a carbonic anhydrase inhibitor.[1] The inhibition of carbonic anhydrase in the brain is thought to lead to an increase in the partial pressure of carbon dioxide (CO2), which can have anticonvulsant effects. This is hypothesized to occur through the modulation of pH and subsequent effects on neuronal excitability, potentially involving GABAergic and glutamatergic systems.[8][12][13]
Caption: Hypothetical signaling pathway of this compound's anticonvulsant action.
Experimental Workflow for Anticonvulsant Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.
Caption: General experimental workflow for anticonvulsant drug discovery.
References
- 1. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective index - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerance to the anti-pentylenetetrazole effects of diazepam in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase and Epilepsy [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbonic Anhydrase Inhibitors in Glaucoma Models: Acetazolamide vs. Dorzolamide
A note on "Carzenide": Initial searches for "this compound" in the context of glaucoma models did not yield direct comparative studies. Further investigation revealed "this compound" to be chemically known as 4-Sulfamoylbenzoic acid, a potent inhibitor of carbonic anhydrase II (CAII). While its mechanism of action is relevant to glaucoma, a lack of publicly available, direct comparative experimental data with Acetazolamide in glaucoma models necessitates a pivot to a more thoroughly documented comparison. This guide will therefore compare Acetazolamide with Dorzolamide, a widely studied topical carbonic anhydrase inhibitor, to provide a comprehensive and data-supported analysis for researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor.[1][2] This guide provides a detailed comparison of two prominent CAIs: Acetazolamide, a systemic agent, and Dorzolamide, a topical agent, based on their performance in experimental glaucoma models.
Mechanism of Action
Both Acetazolamide and Dorzolamide function by inhibiting carbonic anhydrase, an enzyme crucial for the production of bicarbonate ions in the ciliary body of the eye. This inhibition leads to a decrease in aqueous humor secretion and consequently, a reduction in intraocular pressure.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Acetazolamide and Dorzolamide in reducing intraocular pressure and aqueous humor flow from various studies.
Table 1: Efficacy in Reducing Aqueous Humor Flow
| Drug | Administration | Dosage | Reduction in Aqueous Humor Flow | Study Population | Reference |
| Acetazolamide | Systemic | 500 mg | 30% | Humans | [3] |
| Dorzolamide | Topical | 2% | 17% | Humans | [3] |
Table 2: Efficacy in Reducing Intraocular Pressure (IOP)
| Drug | Administration | Dosage | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | % IOP Reduction | Study Population | Reference |
| Acetazolamide | Systemic | 500 mg | 12.5 ± 2.2 | 10.1 ± 2.2 | 19% | Humans | [3] |
| Dorzolamide | Topical | 2% | 12.5 ± 2.2 | 10.8 ± 2.1 | 13% | Humans | [3] |
| Acetazolamide | Oral | 250 mg | - | Significant reduction at 2 & 4 hrs | - | Glaucomatous Patients | [4] |
| Dorzolamide | Topical | 1% | - | Significant reduction at 2 & 4 hrs | - | Glaucomatous Patients | [4] |
| Acetazolamide | Oral | 9.9 ± 1.8 mg/kg/day | 27.8 ± 4.9 | 18.5 ± 4.3 | 35.7% | Pediatric Glaucoma Patients | [5] |
| Dorzolamide | Topical | - | 27.8 ± 4.9 | 22.2 ± 5.4 | 27.4% | Pediatric Glaucoma Patients | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Human Clinical Trial: Comparison of Dorzolamide and Acetazolamide
-
Study Design: A randomized, double-masked, placebo-controlled study.[3]
-
Participants: 40 healthy human subjects.[3]
-
Intervention:
-
Primary Outcome Measures:
-
Methodology:
-
Baseline aqueous humor flow and IOP were measured for all participants.
-
Participants were randomly assigned to receive either Dorzolamide or Acetazolamide.
-
Post-treatment measurements of aqueous humor flow and IOP were taken.
-
A crossover design was implemented where some subjects received the alternative treatment to assess additive effects.[3]
-
Animal Glaucoma Model: Efficacy of Topical Dorzolamide
-
Animal Model: Rat experimental glaucoma model.
-
Induction of Glaucoma: Chronic elevation of IOP was induced by intracameral injection of India ink followed by laser trabecular photocoagulation.
-
Intervention: Topical administration of 1% Dorzolamide hydrochloride three times daily for 3 weeks.
-
Primary Outcome Measures:
-
Intraocular pressure measured with a Tono-Pen XL tonometer.
-
Retinal ganglion cell (RGC) number.
-
-
Methodology:
-
Baseline IOP was measured in all rats.
-
Glaucoma was induced in one eye of each rat.
-
Rats with an IOP greater than 22 mmHg were classified as glaucomatous.
-
Topical Dorzolamide treatment was initiated one week after glaucoma induction.
-
IOP was measured weekly.
-
At the end of the 3-week treatment period, RGC numbers were quantified.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Carbonic Anhydrase Inhibitors in the Ciliary Body
Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.
Experimental Workflow for Animal Glaucoma Model Study
Caption: Workflow of the Rat Experimental Glaucoma Model.
Discussion
The collected data indicates that both Acetazolamide and Dorzolamide are effective in lowering IOP in glaucoma models. Systemic Acetazolamide appears to have a more pronounced effect on reducing aqueous humor flow and IOP compared to topical Dorzolamide.[3][5] However, the systemic administration of Acetazolamide is associated with a higher incidence of adverse effects. In contrast, Dorzolamide offers the advantage of topical application, minimizing systemic side effects, although it may be slightly less potent in IOP reduction.[1]
The choice between a systemic and a topical carbonic anhydrase inhibitor will depend on the specific clinical scenario, the required magnitude of IOP reduction, and the patient's tolerance to systemic side effects. For researchers and drug development professionals, these findings highlight the trade-offs between efficacy and safety in the development of new anti-glaucoma medications. Future research could focus on developing more potent topical CAIs with improved ocular bioavailability to match the efficacy of systemic agents while maintaining a favorable safety profile.
References
- 1. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bepress Guest Access [digitalcommons.unmc.edu]
- 3. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of intraocular pressure between systemic and topical carbonic anhydrase inhibitors: a clinical masked, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical versus oral carbonic anhydrase inhibitor therapy for pediatric glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carzenide and Other Diuretic Agents: A Guide for Researchers
This guide provides a detailed comparative analysis of Carzenide, a carbonic anhydrase inhibitor, and other major classes of diuretics. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on mechanism of action, physicochemical properties, and potential efficacy. This document summarizes available data, proposes standardized experimental protocols for direct comparison, and utilizes visualizations to clarify complex pathways and workflows.
Introduction to this compound and Diuretic Classes
This compound (4-Sulfamoylbenzoic Acid) is a potent competitive inhibitor of carbonic anhydrase II (CAII)[1]. While primarily investigated for its role in epilepsy and cancer research, it is also recognized for its diuretic properties[2][3]. Diuretics are a cornerstone in managing conditions such as hypertension, heart failure, and edema by promoting the excretion of sodium (natriuresis) and water from the kidneys[[“]][5][6]. They are typically classified based on their primary site and mechanism of action within the nephron. This guide compares this compound, as a carbonic anhydrase inhibitor, with three other major diuretic classes: Loop diuretics, Thiazide diuretics, and Potassium-sparing diuretics.
Mechanism and Site of Action
The efficacy and diuretic potency of a compound are largely determined by its specific target and location of action along the nephron[6]. Different diuretic classes inhibit sodium reabsorption at distinct segments of the renal tubular system[5].
-
This compound (Carbonic Anhydrase Inhibitor): Acts on the proximal convoluted tubule (PCT). It inhibits carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate. By blocking this enzyme, this compound reduces sodium and bicarbonate reabsorption, leading to osmotic diuresis[[“]][7]. Carbonic anhydrase inhibitors are generally considered weak diuretics because the downstream segments of the nephron, particularly the loop of Henle, can compensate by reabsorbing a significant portion of the excess sodium that passes through the PCT.
-
Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics, acting on the thick ascending limb of the Loop of Henle[[“]][7]. They block the Na+/K+/2Cl- cotransporter, inhibiting the reabsorption of a substantial amount of filtered sodium chloride[[“]].
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): These agents act on the distal convoluted tubule (DCT) by inhibiting the Na+/Cl- cotransporter[[“]][7]. They have a moderate but long-lasting diuretic effect and are widely used in the management of hypertension[[“]].
-
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): Acting on the late distal tubule and collecting duct, these diuretics have a mild natriuretic effect[[“]][8]. They work by either blocking the epithelial sodium channel (ENaC) (Amiloride, Triamterene) or by antagonizing the action of aldosterone (Spironolactone, Eplerenone), thereby reducing potassium excretion[[“]][9].
Comparative Data Summary
Direct comparative studies on the diuretic efficacy of this compound versus other classes are not extensively available in published literature. The following tables summarize known properties and provide a framework for comparison based on mechanism and typical clinical characteristics.
Table 1: Comparison of Diuretic Classes by Mechanism and Efficacy
| Feature | This compound (Carbonic Anhydrase Inhibitor) | Loop Diuretics | Thiazide Diuretics | Potassium-Sparing Diuretics |
|---|---|---|---|---|
| Primary Site of Action | Proximal Convoluted Tubule | Thick Ascending Limb (Loop of Henle) | Distal Convoluted Tubule | Collecting Duct & Late DCT |
| Mechanism of Action | Inhibits carbonic anhydrase, reducing NaHCO₃ reabsorption[7] | Inhibits Na+/K+/2Cl- cotransporter[[“]] | Inhibits Na+/Cl- cotransporter[[“]] | Inhibit ENaC or Aldosterone Receptor[[“]] |
| Relative Potency | Weak | High ("High-Ceiling")[9] | Moderate | Weak |
| Effect on K+ Excretion | Increased | Increased | Increased | Decreased |
| Example Compounds | Acetazolamide, this compound | Furosemide, Torsemide | Hydrochlorothiazide, Chlorthalidone | Spironolactone, Amiloride |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Furosemide (Loop) | Hydrochlorothiazide (Thiazide) | Spironolactone (K+-Sparing) |
|---|---|---|---|---|
| Molecular Formula | C₇H₇NO₄S[10] | C₁₂H₁₁ClN₂O₅S | C₇H₈ClN₃O₄S₂ | C₂₄H₃₂O₄S |
| Molecular Weight | 201.20 g/mol [10] | 330.7 g/mol | 297.7 g/mol | 416.6 g/mol |
| Water Solubility | 453 mg/L (25 °C)[2] | Low | Very slightly soluble | Practically insoluble |
| pKa | 3.50 (at 25 °C)[2] | 3.8 | 7.9, 9.2 | N/A |
| Oral Bioavailability | Data not available | ~50% (variable)[9] | ~70% | >90% (as metabolites) |
| Half-life | Data not available | 1.5 - 2 hours | 6 - 15 hours | 1.4 hours (parent), 16.5 hours (active metabolite) |
Experimental Protocols for Comparative Efficacy Assessment
To address the gap in direct comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the efficacy of this compound against other diuretics.
This protocol determines the inhibitory potency (Kᵢ or IC₅₀) of test compounds against specific human carbonic anhydrase (CA) isoforms.
Objective: To quantify and compare the inhibitory activity of this compound and other sulfonamide-containing diuretics (e.g., Acetazolamide, Hydrochlorothiazide) on recombinant human CA II, CA IV, and other relevant isoforms.
Methodology (Stopped-Flow Assay):
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified and diluted to a final concentration of ~10 nM in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The CA substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.
-
Kinetic Measurement: The assay is performed using a stopped-flow spectrophotometer. The enzyme and inhibitor are pre-incubated for a set time (e.g., 5 minutes) at 25°C.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the NPA substrate solution. The hydrolysis of NPA, catalyzed by CA, releases 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.
-
Data Analysis: Initial reaction rates are calculated from the linear phase of the absorbance curve. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation. This methodology is adapted from techniques described for analyzing drug affinities to CA isoforms[11].
This protocol evaluates the diuretic, natriuretic, and kaliuretic effects of test compounds in rats.
Objective: To compare the in vivo diuretic potency and electrolyte excretion profile of orally administered this compound with a vehicle control, a high-ceiling loop diuretic (Furosemide), and a thiazide diuretic (Hydrochlorothiazide).
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are used. Animals are housed in metabolic cages to allow for precise urine collection.
-
Acclimatization and Fasting: Animals are acclimatized for 48 hours in the metabolic cages. Food is withheld for 18 hours before the experiment, but water is available ad libitum.
-
Hydration and Dosing: A saline load (e.g., 25 mL/kg, 0.9% NaCl) is administered orally (p.o.) to ensure a consistent state of hydration and promote urine flow. Immediately after, animals are randomly assigned to treatment groups (n=8-10 per group) and dosed orally with:
-
Group 1: Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg)
-
Group 3: Furosemide (e.g., 20 mg/kg)
-
Group 4: Hydrochlorothiazide (e.g., 20 mg/kg)
-
-
Urine Collection and Analysis: Urine is collected at intervals (e.g., 0-6 hours and 6-24 hours) post-dosing. The total volume of urine for each animal is recorded. Urine samples are centrifuged, and the supernatant is analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The following parameters are calculated for each group:
-
Total urine output (mL/kg)
-
Total excretion of Na+, K+, and Cl- (mmol/kg)
-
Natriuretic (Na+/K+) ratio.
-
Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Signaling Pathway and Logical Relationship
The diuretic effect of this compound is a direct consequence of its inhibition of carbonic anhydrase in the renal proximal tubule. The diagram below illustrates this logical pathway.
Conclusion
This compound is a carbonic anhydrase inhibitor with diuretic properties stemming from its action in the proximal convoluted tubule. Mechanistically, it is distinct from loop, thiazide, and potassium-sparing diuretics, which act on more distal parts of the nephron. While carbonic anhydrase inhibitors are generally less potent than loop or thiazide diuretics, they offer a unique mechanism of action that could be valuable in specific therapeutic contexts or combination therapies. The lack of direct comparative experimental data highlights a significant research opportunity. The protocols outlined in this guide provide a standardized framework for future studies to elucidate the precise diuretic profile of this compound relative to established clinical agents. Such research is critical for defining its potential role in drug development and clinical pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 138-41-0,this compound | lookchem [lookchem.com]
- 3. This compound | 138-41-0 [chemicalbook.com]
- 4. consensus.app [consensus.app]
- 5. CV Pharmacology | Diuretics [cvpharmacology.com]
- 6. dynamed.com [dynamed.com]
- 7. news-medical.net [news-medical.net]
- 8. nursingcenter.com [nursingcenter.com]
- 9. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Carzenide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on Carzenide (4-Sulfamoylbenzoic acid), a potent carbonic anhydrase inhibitor, reveals its emerging potential as a selective anticancer agent. This guide provides a detailed comparison of this compound's effects across different cancer models, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is based on a thorough examination of in vitro studies, highlighting the need for further in vivo validation and comparative clinical trials.
Mechanism of Action: Targeting Tumor Hypoxia
This compound's primary mechanism of anticancer activity is attributed to its role as a carbonic anhydrase (CA) inhibitor, with a particularly strong competitive inhibition of Carbonic Anhydrase II (CAII). In the hypoxic microenvironment of solid tumors, specific CA isoforms, notably Carbonic Anhydrase IX (CAIX), are overexpressed and play a crucial role in regulating pH, promoting tumor cell survival, and facilitating metastasis. By inhibiting these enzymes, this compound disrupts the pH balance within and around cancer cells, leading to increased intracellular acidosis and subsequent induction of apoptosis (programmed cell death).
In Vitro Efficacy: A Look at the Data
While specific studies solely focused on this compound's anticancer effects are limited, research on the broader class of sulfonamides, to which this compound belongs, provides significant evidence of their cytotoxic potential against various cancer cell lines.
One study investigating a range of sulfonamide derivatives demonstrated notable cytotoxic effects against human cervical cancer (HeLa), breast cancer (MCF-7), and triple-negative breast cancer (MDA-MB-468) cell lines. The half-maximal inhibitory concentrations (IC50) for this class of compounds were reported to be less than 360 μM for HeLa cells, less than 128 μM for MCF-7 cells, and less than 30 μM for MDA-MB-468 cells, indicating a significant impact on cell viability.[1] Although these values are not specific to this compound, they establish a strong precedent for its potential efficacy.
Further research is necessary to determine the precise IC50 values of this compound in these and other cancer cell lines to fully characterize its in vitro anticancer profile.
Comparative Landscape: this compound vs. Other Anticancer Agents
A direct comparative study of this compound against established chemotherapeutic agents like Doxorubicin is not yet available in published literature. However, the distinct mechanism of action of this compound offers a potential advantage. Traditional chemotherapies often exhibit significant off-target toxicity. In contrast, as a targeted inhibitor of carbonic anhydrases that are overexpressed in tumors, this compound may offer a more favorable safety profile with reduced side effects.
Future research should prioritize head-to-head comparative studies to evaluate the relative efficacy and toxicity of this compound against current standards of care. Combination studies exploring potential synergistic effects with existing anticancer drugs are also a promising avenue for investigation.
Experimental Protocols
To facilitate further research into this compound's anticancer properties, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare logarithmic concentrations of this compound (e.g., 0.1 μM, 1 μM, 10 μM, 100 μM, 1 mM) and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizing the Pathway and Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's anticancer action.
Caption: Workflow for evaluating this compound's anticancer effects.
Future Directions
The preliminary evidence for the anticancer potential of this compound is promising. To build upon this foundation, future research should focus on:
-
Comprehensive In Vitro Screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of various cancers.
-
Comparative Analysis: Conducting direct comparisons of this compound with standard-of-care chemotherapeutic agents.
-
Combination Therapies: Investigating the potential for synergistic effects when this compound is combined with other anticancer drugs.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
The development of targeted anticancer therapies like this compound holds the key to more effective and less toxic treatments for cancer patients. Continued investigation into its efficacy and mechanism of action is warranted to translate these promising findings into clinical applications.
References
Independent Verification of Carzenide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carzenide's performance with other carbonic anhydrase (CA) inhibitors and is supported by experimental data from independent studies. This compound, also known as 4-sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase II (CAII) and the primary circulating metabolite of the topical antibacterial agent Mafenide. Its mechanism of action has been investigated in the context of several therapeutic areas, including epilepsy and cervical cancer.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound exerts its pharmacological effects through the inhibition of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for regulating pH in various tissues and is implicated in several physiological and pathological processes. By inhibiting CA, this compound can alter pH homeostasis, which in turn affects cellular processes such as ion transport, fluid secretion, and cell signaling. The primary mechanism involves the sulfonamide moiety of this compound binding to the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its derivatives has been evaluated against several human (h) carbonic anhydrase isoforms. The data presented below is a summary from various independent studies and compares the inhibition constants (Ki) with the well-established carbonic anhydrase inhibitor, Acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
| This compound (4-sulfamoylbenzoic acid) Derivatives | ||||
| Derivative 3c[1] | 85.3 | 5.8 | 6.5 | 15.4 |
| Derivative 3f[1] | 57.8 | 4.5 | 5.2 | 12.8 |
| Derivative 3i[1] | 65.2 | 3.9 | 4.8 | 10.2 |
| Derivative 3j[1] | 73.4 | 4.1 | 5.0 | 11.5 |
| Acetazolamide (Standard Inhibitor) [1] | 250 | 12.1 | 2.5 | 25.8 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method is widely used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored over time using a pH indicator and a stopped-flow spectrophotometer. The rate of the reaction is determined, and from this, the inhibition constant (Ki) of the test compound can be calculated.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX)
-
Test compound (this compound or its derivatives)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red (0.2 mM) or other suitable pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare a solution of the pH indicator in HEPES buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Mix the enzyme solution with the test compound solution at various concentrations.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (10-100 seconds).
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the absorbance change over time.
-
The inhibition constants (Ki) are calculated by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism in Cervical Cancer
In the context of cervical cancer, research has focused on the role of carbonic anhydrase IX (CAIX), a tumor-associated isoform that is often overexpressed in response to hypoxia.[2][3] Inhibition of CAIX by sulfonamides, the class of compounds this compound belongs to, has been shown to induce apoptosis and reduce cell migration and invasion.[2][4]
Caption: this compound inhibits CAIX, disrupting pH and inducing apoptosis.
This compound's Mechanism in Epilepsy
The anticonvulsant effect of carbonic anhydrase inhibitors is attributed to their ability to modulate neuronal excitability. By inhibiting CA isoforms in the brain (such as CAII, VII, and XIV), these drugs can lead to an accumulation of CO₂ and a decrease in pH.[5] This acidosis can, in turn, affect the function of various ion channels and neurotransmitter receptors, ultimately reducing neuronal hyperexcitability.[5][6]
Caption: this compound inhibits brain CAs, reducing neuronal hyperexcitability.
Experimental Workflow for Evaluating CA Inhibitors
The following diagram outlines a typical workflow for the initial screening and characterization of potential carbonic anhydrase inhibitors like this compound.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase IX Promotes Human Cervical Cancer Cell Motility by Regulating PFKFB4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Carzenide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Carzenide (also known as 4-Carboxybenzenesulfonyl azide or 4-Sulfamoylbenzoic acid). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This compound is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 approved | Protects eyes from dust and potential splashes.[2][3] |
| Face Protection | Face shield | To be used in conjunction with goggles | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling large quantities | Prevents inhalation of harmful dust particles.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement of the compound in open air.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of this compound powder inside a certified chemical fume hood to avoid dust formation and inhalation.[3]
-
Use appropriate tools (e.g., anti-static spatula) to handle the powder.
-
Close the primary container tightly immediately after use.[3]
3. Dissolution:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully within the fume hood.
-
Cap the container before vortexing or sonicating to ensure complete dissolution.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[3]
-
The recommended storage temperature is between 2 - 8 °C.[3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.[3]
-
Carefully sweep or scoop up the spilled material without creating dust.[3]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[3]
-
Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.
-
Do not let the product enter drains.[3]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
